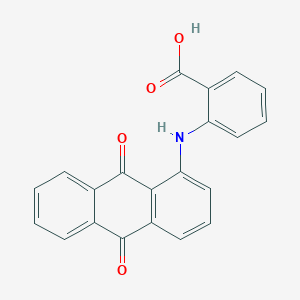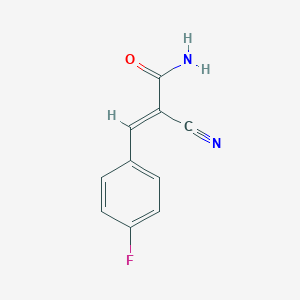
Sodium 3-dodecylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-dodecylbenzenesulfonate (SDBS) is a surfactant commonly used in scientific research applications due to its unique properties. SDBS is a water-soluble anionic surfactant that is commonly used as a detergent, emulsifier, and dispersant in various fields of research. It is also used in the production of various products, including detergents, cleaning agents, and personal care products.
Mecanismo De Acción
The mechanism of action of Sodium 3-dodecylbenzenesulfonate is based on its ability to lower the surface tension of water and increase the solubility of hydrophobic compounds. Sodium 3-dodecylbenzenesulfonate molecules form micelles in water, with the hydrophobic tails of the molecules facing inward and the hydrophilic heads facing outward. This allows Sodium 3-dodecylbenzenesulfonate to solubilize hydrophobic compounds, such as proteins and lipids, in aqueous solutions.
Aplicaciones Científicas De Investigación
Sodium 3-dodecylbenzenesulfonate is widely used in scientific research applications due to its unique properties. It is commonly used in the fields of biotechnology, pharmaceuticals, and environmental science. Sodium 3-dodecylbenzenesulfonate is used as a surfactant in various applications, including protein purification, DNA extraction, and cell lysis. It is also used in the production of nanoparticles and the stabilization of colloidal suspensions.
Efectos Bioquímicos Y Fisiológicos
Sodium 3-dodecylbenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell lysis and death. It has also been shown to inhibit the activity of enzymes and proteins, leading to a wide range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 3-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is a highly effective surfactant that can solubilize hydrophobic compounds in aqueous solutions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of Sodium 3-dodecylbenzenesulfonate in lab experiments. It can be toxic to cells at high concentrations, and it can interfere with the activity of some enzymes and proteins.
Direcciones Futuras
There are several future directions for research on Sodium 3-dodecylbenzenesulfonate. One area of research is the development of new synthesis methods that are more environmentally friendly and sustainable. Another area of research is the development of new applications for Sodium 3-dodecylbenzenesulfonate, particularly in the fields of biotechnology and nanotechnology. Finally, there is a need for further research on the biochemical and physiological effects of Sodium 3-dodecylbenzenesulfonate, particularly in relation to its potential toxicity and long-term effects on human health.
Métodos De Síntesis
Sodium 3-dodecylbenzenesulfonate is synthesized by the reaction of dodecylbenzene with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The resulting product is a white crystalline powder that is highly soluble in water.
Propiedades
Número CAS |
19589-59-4 |
|---|---|
Nombre del producto |
Sodium 3-dodecylbenzenesulfonate |
Fórmula molecular |
C18H29NaO3S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
sodium;3-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
VQOIVBPFDDLTSX-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Otros números CAS |
19589-59-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
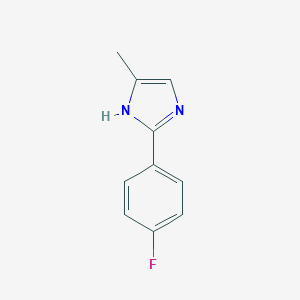
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)
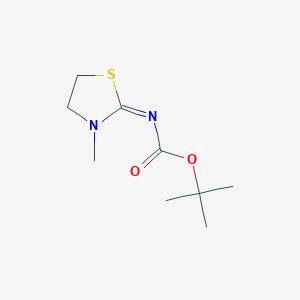
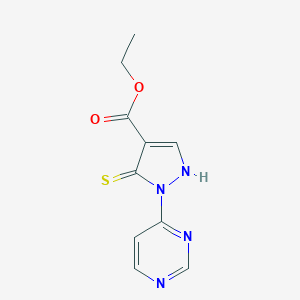
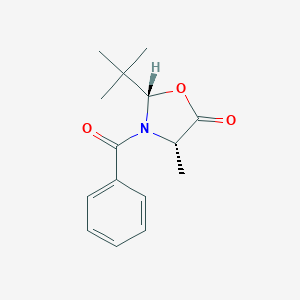


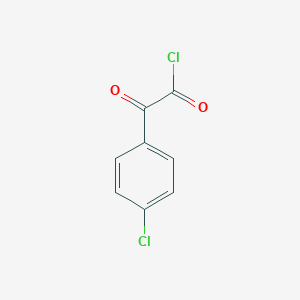
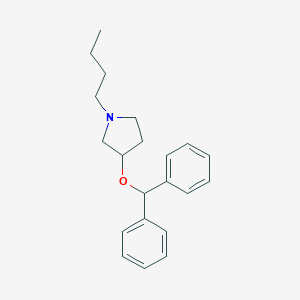
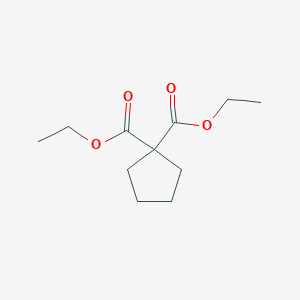
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
